molecular formula C9H7IO B1312724 2,3-Dihydro-7-iodoinden-1-one CAS No. 628732-02-5

2,3-Dihydro-7-iodoinden-1-one

Cat. No.: B1312724
CAS No.: 628732-02-5
M. Wt: 258.06 g/mol
InChI Key: NKVIZRKBYNZSAX-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-iodoinden-1-one is a versatile small molecule scaffold with the molecular formula C₉H₇IO. It is a derivative of indene, featuring an iodine atom at the 7th position and a ketone group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-7-iodoinden-1-one typically involves the iodination of 2,3-dihydroinden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-7-iodoinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-iodoinden-1-one and its derivatives involves interaction with specific molecular targets. For instance, its derivatives may act as inhibitors or modulators of enzymes or receptors involved in various biological pathways. The iodine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    2,3-Dihydro-7-chloroinden-1-one:

Uniqueness: 2,3-Dihydro-7-iodoinden-1-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for the synthesis of iodinated organic compounds. This makes it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

7-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVIZRKBYNZSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464115
Record name 7-IODO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-02-5
Record name 7-IODO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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